N-ethyl-2,6-dimethylquinoline-4-carboxamide
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Overview
Description
N-ethyl-2,6-dimethylquinoline-4-carboxamide is a quinoline derivative, a class of compounds known for their diverse biological and pharmacological activities. Quinoline derivatives are widely used in medicinal chemistry due to their antimicrobial, antimalarial, anticancer, and anti-inflammatory properties . The unique structure of this compound makes it a compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 2,6-dimethylquinoline with ethyl iodide to form N-ethyl-2,6-dimethylquinoline, which is then reacted with a carboxylating agent to introduce the carboxamide group .
Industrial Production Methods: Industrial production of quinoline derivatives often employs catalytic processes to enhance yield and efficiency. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are gaining popularity due to their environmental benefits and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: N-ethyl-2,6-dimethylquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products: The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
N-ethyl-2,6-dimethylquinoline-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and antimalarial properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes, catalysts, and electronic materials
Mechanism of Action
The mechanism of action of N-ethyl-2,6-dimethylquinoline-4-carboxamide involves its interaction with various molecular targets. In antimicrobial applications, it inhibits DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . In anticancer research, it may inhibit specific tyrosine kinases, thereby blocking cancer cell proliferation .
Comparison with Similar Compounds
2,6-Dimethylquinoline: Shares the quinoline core structure but lacks the ethyl and carboxamide groups.
4-Hydroxy-2-quinolones: Known for their pharmaceutical applications, particularly as antibiotics.
Quinoline N-oxides: Oxidized derivatives of quinoline with distinct biological activities.
Uniqueness: N-ethyl-2,6-dimethylquinoline-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinoline derivatives .
Properties
IUPAC Name |
N-ethyl-2,6-dimethylquinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-4-15-14(17)12-8-10(3)16-13-6-5-9(2)7-11(12)13/h5-8H,4H2,1-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRJGPMOCKVVAND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C2C=C(C=CC2=NC(=C1)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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